molecular formula C7H10N2O4 B116815 Methyl 2-(3,6-dioxopiperazin-2-yl)acetate CAS No. 150502-30-0

Methyl 2-(3,6-dioxopiperazin-2-yl)acetate

Cat. No. B116815
M. Wt: 186.17 g/mol
InChI Key: FNJRVMKCXNKPKH-UHFFFAOYSA-N
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Description

“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is a chemical compound with the empirical formula C7H10N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” can be represented by the SMILES string O=C(NCCN1)C1CC(OC)=O . The InChI key for this compound is IPEHBEGTVNYMPV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is a solid compound . It has a molecular weight of 186.1653 . The compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Holl et al. (2008) detailed the synthesis of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate derivatives, highlighting the structural challenges and diastereoselectivity in cyclization processes.
    • In research by Geiger et al. (2005), the focus was on the Dieckmann cyclization of Methyl 2-(3,6-dioxopiperazin-2-yl)propionate, which revealed insights into stereoselectivity and chelate formation.
  • Chemical Reactions and Derivative Formation :

    • González-Vera et al. (2005) explored the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from Methyl 2-(3,6-dioxopiperazin-2-yl)acetate, showcasing its versatility in creating complex molecules.
    • A study by Shikhaliev et al. (2008) involved the cyclization of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate with cyanamides, leading to the formation of new pyrimidine derivatives.
  • Dioxopiperazine Alkaloid Synthesis and Biological Evaluation :

    • Research by Li et al. (2006) on marine-derived fungi yielded new dioxopiperazine alkaloids with antibacterial properties, demonstrating the potential biomedical applications of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate derivatives.
  • Anticonvulsant and Analgesic Properties :

    • The paper by Obniska et al. (2016) synthesized and evaluated various dioxopiperazine derivatives for anticonvulsant and analgesic activities, highlighting the therapeutic potential of compounds derived from Methyl 2-(3,6-dioxopiperazin-2-yl)acetate.
  • Inhibition of Topoisomerase II by Antitumor Agents :

    • Tanabe et al. (1991) investigated bis(2,6-dioxopiperazine) derivatives as inhibitors of topoisomerase II, a key enzyme in DNA replication, indicating the importance of these derivatives in cancer research.

Safety And Hazards

“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has the signal word “Danger” and the hazard statements "H302 - H318" . Precautionary measures include "P280 - P305 + P351 + P338" .

properties

IUPAC Name

methyl 2-(3,6-dioxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJRVMKCXNKPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,6-dioxopiperazin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate
Reactant of Route 2
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate
Reactant of Route 3
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate
Reactant of Route 4
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate
Reactant of Route 5
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate
Reactant of Route 6
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate

Citations

For This Compound
1
Citations
AM Demin, AV Vakhrushev, AA Tumashov… - Russian Chemical …, 2019 - Springer
New derivatives of tetrapeptides GRGD (Gly-Arg(Pbf)-Gly-Asp(OMe)-OMe) and KRGD (Boc-Lys-Arg(Pbf)-Gly-Asp(OMe)-OMe) containing a glutaric acid fragment as a linker were …
Number of citations: 4 link.springer.com

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